molecular formula C15H15BrF2N2O3 B8598366 5-Bromo-2-(3,4-difluorophenyl)-4-(3-hydroxy-3-methylbutoxy)pyridazin-3(2H)-one CAS No. 266320-84-7

5-Bromo-2-(3,4-difluorophenyl)-4-(3-hydroxy-3-methylbutoxy)pyridazin-3(2H)-one

Cat. No. B8598366
M. Wt: 389.19 g/mol
InChI Key: ISHPREYNSKNEND-UHFFFAOYSA-N
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Patent
US06307047B1

Procedure details

The product from Example 471C (12.79 g, 32.86 mmol) was coupled to 4-(methylthio)phenylboronic acid (6.07 g, 36.15 mmol) with K2CO3 (10 g, 72.3 mmol) and PdCl2(PPh3)2 (1.15 g, 1.64 mmol) in ethanol (200 mL) at 60-65° C. for 40-70 minutes to provide the title intermediate (yield: 9.16 g, 64.5%).
Quantity
12.79 g
Type
reactant
Reaction Step One
Quantity
6.07 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1.15 g
Type
catalyst
Reaction Step One
Yield
64.5%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([N:9]2[C:14](=[O:15])[C:13]([O:16][CH2:17][CH2:18][C:19]([OH:22])([CH3:21])[CH3:20])=[C:12](Br)[CH:11]=[N:10]2)[CH:5]=[CH:6][C:7]=1[F:8].[CH3:24][S:25][C:26]1[CH:31]=[CH:30][C:29](B(O)O)=[CH:28][CH:27]=1.C([O-])([O-])=O.[K+].[K+]>C(O)C.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[F:1][C:2]1[CH:3]=[C:4]([N:9]2[C:14](=[O:15])[C:13]([O:16][CH2:17][CH2:18][C:19]([OH:22])([CH3:21])[CH3:20])=[C:12]([C:29]3[CH:30]=[CH:31][C:26]([S:25][CH3:24])=[CH:27][CH:28]=3)[CH:11]=[N:10]2)[CH:5]=[CH:6][C:7]=1[F:8] |f:2.3.4,^1:46,65|

Inputs

Step One
Name
Quantity
12.79 g
Type
reactant
Smiles
FC=1C=C(C=CC1F)N1N=CC(=C(C1=O)OCCC(C)(C)O)Br
Name
Quantity
6.07 g
Type
reactant
Smiles
CSC1=CC=C(C=C1)B(O)O
Name
Quantity
10 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
1.15 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1F)N1N=CC(=C(C1=O)OCCC(C)(C)O)C1=CC=C(C=C1)SC
Measurements
Type Value Analysis
AMOUNT: MASS 9.16 g
YIELD: PERCENTYIELD 64.5%
YIELD: CALCULATEDPERCENTYIELD 64.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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